molecular formula C34H32FeN4O6+ B12980988 Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride

Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride

Cat. No.: B12980988
M. Wt: 648.5 g/mol
InChI Key: NDUKKQKUYSTKKK-UHFFFAOYSA-L
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Description

Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin. This particular compound is a metalloporphyrin, where iron (Fe) is coordinated within the porphyrin ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride typically involves the acetylation of deuteroporphyrin IX followed by the introduction of iron. The reaction conditions often include the use of acetic anhydride and a catalyst under controlled temperature and pH conditions. The final step involves the addition of iron chloride to form the Fe(III) complex .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods ensure high purity and yield through optimized reaction conditions and purification processes. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH, and the presence of catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species .

Scientific Research Applications

Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, where it can mimic the behavior of natural heme complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride is unique due to its specific acetyl substituents, which influence its chemical reactivity and interactions with other molecules. This makes it particularly useful in studies requiring specific redox properties and ligand coordination behavior .

Properties

Molecular Formula

C34H32FeN4O6+

Molecular Weight

648.5 g/mol

IUPAC Name

3-[7,12-diacetyl-18-(2-carboxylatoethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+)

InChI

InChI=1S/C34H34N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14H,7-10H2,1-6H3,(H4,35,36,37,38,39,40,41,42,43,44);/q;+3/p-2

InChI Key

NDUKKQKUYSTKKK-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(=O)C)C)C(=O)C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+3]

Origin of Product

United States

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